molecular formula C17H20ClN3O2 B6764937 N-(3-chloro-4-cyanophenyl)-3-(5-oxa-8-azaspiro[2.6]nonan-8-yl)propanamide

N-(3-chloro-4-cyanophenyl)-3-(5-oxa-8-azaspiro[2.6]nonan-8-yl)propanamide

Cat. No.: B6764937
M. Wt: 333.8 g/mol
InChI Key: CSEALZPNAOVSHO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-3-(5-oxa-8-azaspiro[26]nonan-8-yl)propanamide is a synthetic organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)-3-(5-oxa-8-azaspiro[2.6]nonan-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c18-15-9-14(2-1-13(15)10-19)20-16(22)3-6-21-7-8-23-12-17(11-21)4-5-17/h1-2,9H,3-8,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEALZPNAOVSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CCOC2)CCC(=O)NC3=CC(=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-3-(5-oxa-8-azaspiro[2.6]nonan-8-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the spirocyclic core, followed by the introduction of the chlorophenyl and cyanophenyl groups. Common reagents used in these steps include chlorinating agents, cyanating agents, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) may be employed for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-3-(5-oxa-8-azaspiro[2.6]nonan-8-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-3-(5-oxa-8-azaspiro[2

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-3-(5-oxa-8-azaspiro[2.6]nonan-8-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-3-(5-oxa-8-azaspiro[2.6]nonan-8-yl)propanamide
  • N-(3-chloro-4-methylphenyl)-3-(5-oxa-8-azaspiro[2.6]nonan-8-yl)propanamide

Uniqueness

N-(3-chloro-4-cyanophenyl)-3-(5-oxa-8-azaspiro[2.6]nonan-8-yl)propanamide is unique due to its specific substitution pattern and spirocyclic core. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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